molecular formula C12H17NO3 B13590714 2-(2,3,4-Trimethoxyphenyl)cyclopropan-1-amine

2-(2,3,4-Trimethoxyphenyl)cyclopropan-1-amine

Cat. No.: B13590714
M. Wt: 223.27 g/mol
InChI Key: APGMXKAKJSUGRK-UHFFFAOYSA-N
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Description

2-(2,3,4-Trimethoxyphenyl)cyclopropan-1-amine is a chemical compound characterized by a cyclopropane ring attached to a phenyl group substituted with three methoxy groups at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-Trimethoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3,4-trimethoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,4-Trimethoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-(2,3,4-Trimethoxyphenyl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. The rigidity and strain of the cyclopropane ring can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C12H17NO3/c1-14-10-5-4-7(8-6-9(8)13)11(15-2)12(10)16-3/h4-5,8-9H,6,13H2,1-3H3

InChI Key

APGMXKAKJSUGRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC2N)OC)OC

Origin of Product

United States

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